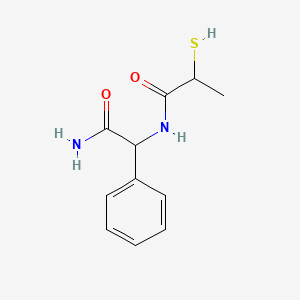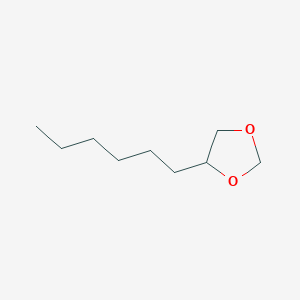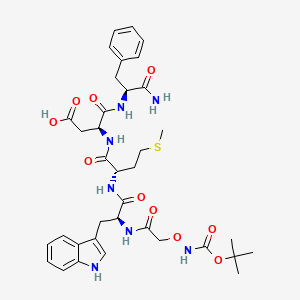![molecular formula C22H16N2O2 B14470725 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole CAS No. 70487-18-2](/img/structure/B14470725.png)
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, known for their biological activity and presence in many natural products . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . The reaction is carried out under ultrasonic exposure, which enhances the yield of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents used in the laboratory synthesis are often adapted for industrial applications to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2H-cycloocta[c]pyrrole: Lacks the nitro group, which significantly alters its chemical and biological properties.
6-Amino-1,3-diphenyl-2H-cycloocta[c]pyrrole: The amino group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
70487-18-2 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)18-12-7-13-19-20(15-14-18)22(17-10-5-2-6-11-17)23-21(19)16-8-3-1-4-9-16/h1-15,23H |
InChI Key |
WHXPYEMPTJVIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C=CC3=C(N2)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


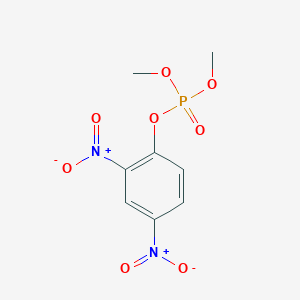
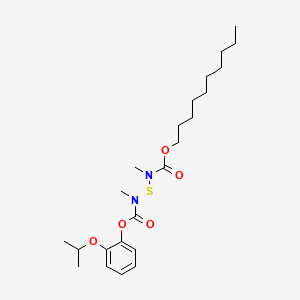
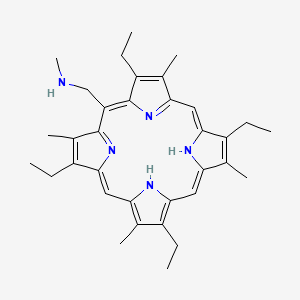
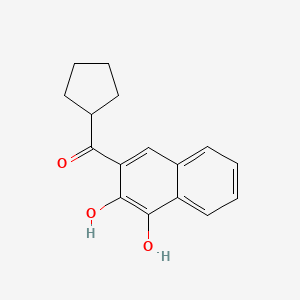
![1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14470676.png)
![9-(4-Bromobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14470684.png)
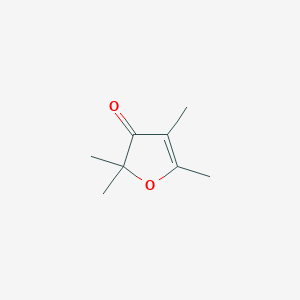
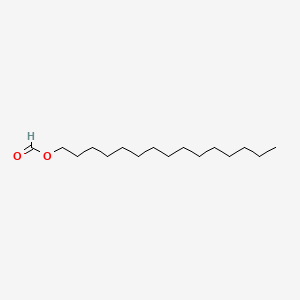
![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
